4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a 1-methyl-1H-1,2,3-triazole-4-carbonyl group and at the 6-position with a trifluoromethyl (CF₃) group. The piperazine moiety enhances solubility and bioavailability, while the CF₃ group improves metabolic stability and lipophilicity. The triazole-carbonyl group may act as a hydrogen bond acceptor, influencing target binding .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N7O/c1-21-7-9(19-20-21)12(24)23-4-2-22(3-5-23)11-6-10(13(14,15)16)17-8-18-11/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWIFKAZLIYWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the triazole ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study evaluating thiazole-pyridine hybrids demonstrated significant antiproliferative activity against human cancer cell lines (A375, C32, DU145, MCF-7/WT), with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Properties
Compounds with triazole structures have also been evaluated for their anti-inflammatory effects. Research has indicated that certain triazole-based hybrids can inhibit TNF-α induced expression of intercellular adhesion molecules, suggesting their potential as anti-inflammatory agents . The incorporation of the piperazine moiety may further enhance these properties by improving solubility and bioavailability.
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been explored in various models. Compounds that include a similar structural framework have been shown to provide protection against seizures in animal models, indicating that this class of compounds may be beneficial in treating epilepsy .
Case Study 1: Anticancer Efficacy
A series of pyrimidine derivatives were synthesized and tested for anticancer activity. One specific derivative demonstrated an IC50 value of 2.01 µM against HT29 colorectal cancer cells, showcasing its potential as a lead compound for further development . The structure-activity relationship (SAR) analysis indicated that substitutions on the pyrimidine ring significantly influenced the activity.
Case Study 2: Anti-inflammatory Mechanisms
In a study focusing on anti-inflammatory mechanisms, triazole-based compounds were assessed for their ability to modulate inflammatory pathways. The results indicated that these compounds could effectively reduce the expression of pro-inflammatory cytokines in vitro, thus supporting their use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs from the literature:
Key Observations:
- Its molecular weight (365.3 g/mol) is higher than simpler analogs (e.g., 244.3 g/mol in ), which may impact permeability.
- Pyrazole Derivatives : Pyrazole substituents (e.g., 3-methyl-pyrazole in ) lack the carbonyl functionality, reducing hydrogen-bonding capacity but improving metabolic stability.
Biological Activity
The compound 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole and pyrimidine moiety, which are known for their stability and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. The presence of the piperazine ring contributes to its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit enzyme activity by mimicking natural substrates or by binding to active sites. This interaction can modulate various signaling pathways, leading to antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, derivatives of triazoles have been shown to possess activity against a range of bacteria including E. coli and S. aureus with minimum inhibitory concentrations (MICs) often in the low micromolar range .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative 1 | 0.12 - 1.95 | E. coli, S. aureus |
| Triazole Derivative 2 | 5 | Bacillus subtilis |
| Triazole Derivative 3 | 0.125 - 64 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation in various cancer types including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Antibacterial Screening : A study evaluated a series of triazole derivatives against multiple bacterial strains, demonstrating that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Efficacy : In vitro assays indicated that certain derivatives of the compound significantly reduced cell viability in cancer cell lines at concentrations lower than traditional chemotherapeutics .
- In Vivo Studies : Animal models have been used to further evaluate the efficacy and safety profile of these compounds. Results indicated promising therapeutic windows with minimal toxicity observed in non-target tissues .
Q & A
Q. What are the common synthetic routes for 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Formation of the pyrimidine core via cyclization reactions using trifluoromethyl-containing precursors.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization of the piperazine nitrogen with 1-methyl-1H-1,2,3-triazole-4-carbonyl groups via acyl chloride intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) critically influence yield and purity .
Q. How is the compound characterized structurally?
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in piperazine functionalization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Lower temperatures (~0°C) reduce side reactions during acylation steps . Example
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, Pd/C | 78 | 95 |
| THF, RT, no catalyst | 45 | 82 |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., kinase ATP-binding pockets).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Relate substituent electronic properties (Hammett constants) to activity trends .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC values under standardized conditions (pH, temperature).
- Assay validation : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate experimental setups.
- Structural analogs : Test derivatives with modified substituents to isolate activity contributors (e.g., replacing trifluoromethyl with methyl alters lipophilicity) .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent variation : Modify the triazole or piperazine groups to alter steric/electronic profiles.
- Bioisosteric replacement : Swap trifluoromethyl with cyano or nitro groups to maintain steric bulk but adjust polarity. Example SAR findings:
| Substituent | Activity (IC, nM) | Selectivity (Kinase A vs. B) |
|---|---|---|
| Trifluoromethyl | 12.3 ± 1.2 | 10-fold |
| Methyl | 45.6 ± 3.1 | 3-fold |
| Data derived from . |
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- pH variation : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products.
- Light exposure : Monitor photostability via UV-vis spectroscopy under ICH Q1B guidelines .
Q. What analytical techniques quantify trace impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
